molecular formula C19H19N5O2S B2982344 N-(pyridin-2-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921483-94-5

N-(pyridin-2-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2982344
CAS No.: 921483-94-5
M. Wt: 381.45
InChI Key: GVXXJQYJIJNYFW-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic small molecule with a molecular formula of C 19 H 19 N 5 O 2 S and a molecular weight of 381.5 g/mol . It is supplied for research purposes as a chemical reference standard.This compound is built around a thiazole ring , a privileged scaffold in medicinal chemistry known for its diverse pharmaceutical applications . The thiazole core is present in more than 18 FDA-approved drugs, and derivatives of this structure have demonstrated a wide range of biological activities in scientific research, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects . The specific presence of a ureido linkage and a p-tolyl group within the structure is a common feature in designed bioactive molecules.While the specific research applications and mechanism of action for this exact compound require further investigation, its molecular architecture suggests it is a valuable chemical tool for researchers exploring new therapeutic agents, structure-activity relationships (SAR), and biochemical pathways. This product is intended for research and analysis exclusively within a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-13-5-7-14(8-6-13)22-18(26)24-19-23-16(12-27-19)10-17(25)21-11-15-4-2-3-9-20-15/h2-9,12H,10-11H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXXJQYJIJNYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Chemical Structure and Properties

The chemical structure of N-(pyridin-2-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide can be broken down into distinct functional groups that contribute to its biological activity:

  • Pyridine ring : Often associated with various pharmacological properties.
  • Thiazole moiety : Known for its role in antimicrobial and antifungal activities.
  • Urea linkage : Commonly found in many biologically active compounds.

The molecular formula for this compound is C17H18N4OSC_{17}H_{18}N_{4}OS, indicating a relatively complex structure that may interact with biological targets in unique ways.

Antimicrobial Properties

Research indicates that compounds containing thiazole and urea functionalities exhibit significant antimicrobial activity. For instance, related thiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, which suggests that this compound may possess similar properties. A study highlighted that derivatives of thiazole were effective against extended-spectrum beta-lactamase-producing strains, indicating potential utility in treating resistant bacterial infections .

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of Enzymatic Activity : Thiazole derivatives often inhibit key enzymes involved in bacterial cell wall synthesis.
  • Interaction with DNA/RNA : The presence of the pyridine ring may facilitate interactions with nucleic acids, potentially disrupting replication or transcription processes.

Study 1: Synthesis and Antibacterial Activity

A relevant study synthesized a series of thiazole-based compounds and assessed their antibacterial properties. The results indicated that modifications to the thiazole structure significantly influenced antibacterial potency, particularly against resistant strains . This underscores the importance of structural diversity in enhancing biological activity.

Study 2: Structural Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of various thiazole-containing compounds. It was found that specific substitutions on the thiazole ring could enhance binding affinity to bacterial targets, leading to increased antimicrobial efficacy . This information could be pivotal for optimizing this compound for therapeutic applications.

Data Table: Biological Activities of Related Compounds

Compound NameStructureAntimicrobial ActivityReference
Thiazole Derivative AStructure AEffective against E. coli
Thiazole Derivative BStructure BBroad-spectrum activity
This compoundTarget CompoundPotentially effective

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related thiazole and acetamide derivatives, focusing on substituent effects, bioactivity, and physicochemical properties.

Compound Name Key Substituents Molecular Formula Molecular Weight Biological Activity (MIC Range) Key Findings
Target Compound : N-(Pyridin-2-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide p-Tolyl (ureido), pyridin-2-ylmethyl (acetamide) C₁₈H₁₆N₅O₂S ~401.9* Not explicitly reported Structural similarity to active analogs suggests potential antimicrobial activity.
Compound 107a : N-(4-Methylthiazol-2-yl)-2-p-tolylacetamide p-Tolyl (acetamide), 4-methylthiazole C₁₄H₁₅N₂O₂S 291.35 Antifungal: Broad-spectrum activity Exhibited MIC = 12.5–25 μg/mL against Aspergillus flavus and Trichophyton mentagrophytes.
Compound 107j : N-(4-(3-Chlorophenyl)thiazol-2-yl)-2-p-tolylacetamide p-Tolyl (acetamide), 3-chlorophenyl (thiazole) C₁₉H₁₆ClN₂O₂S 377.86 Antibacterial: Selective activity MIC = 6.25 μg/mL against Klebsiella pneumoniae; inactive against Pseudomonas aeruginosa.
Compound 897620-83-6 : 2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide 4-Chlorophenyl (ureido), pyridin-2-ylmethyl (acetamide) C₁₈H₁₆ClN₅O₂S 401.9 Not reported Chlorine substitution may enhance lipophilicity and target binding compared to p-tolyl.
Compound 1574366-36-1 : 2-(4-Acetamido-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide Indole (acetamide), pyridin-3-yl (thiazole) C₂₀H₁₇N₅O₂S 391.4 Not reported Indole moiety may improve DNA intercalation or kinase inhibition.

Note: Molecular weight estimated based on analog data from .

Key Observations

Substituent Impact on Bioactivity :

  • The p-tolyl group in the target compound and analogs (e.g., 107a, 107j) correlates with broad-spectrum antifungal activity, likely due to enhanced membrane permeability .
  • Chlorine substitution (as in compound 897620-83-6) may increase antibacterial potency but reduce solubility, as seen in compound 107j’s selective activity against Klebsiella pneumoniae .
  • Pyridine positioning : The pyridin-2-ylmethyl group in the target compound may favor hydrogen bonding with bacterial enzymes (e.g., dihydrofolate reductase) compared to pyridin-3-yl derivatives .

Structure-Activity Relationships (SAR): Thiazole N-methylation (e.g., 107a) improves antifungal activity but reduces antibacterial scope. Ureido vs. Acetamide Linkers: Ureido groups (as in the target compound) may enhance target selectivity via hydrogen-bond donor-acceptor interactions compared to ester-linked analogs (e.g., 107n-p) .

Physicochemical Properties: The target compound’s molecular weight (~401.9) and polar surface area (PSA) (estimated >100 Ų) suggest moderate bioavailability, comparable to compound 897620-83-6 but less favorable than lower-weight analogs (e.g., compound 365430-40-6, MW = 323.41) .

Q & A

Q. What are the optimized synthetic routes for N-(pyridin-2-ylmethyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions. For example:
  • Step 1 : Substitution reactions under alkaline conditions (e.g., K₂CO₃ in acetone) to form intermediates like thiazole rings or pyridinylmethyl groups .
  • Step 2 : Condensation reactions using condensing agents (e.g., DCC or EDC) to link the thiazole-acetamide core with p-tolylurea groups. Acidic or basic conditions must be optimized to avoid side reactions (e.g., hydrolysis of the urea moiety) .
  • Step 3 : Purification via recrystallization (ethanol/water mixtures) or column chromatography. Yield improvements (e.g., 72% in similar acetamide syntheses) depend on stoichiometric control and temperature gradients during reflux .
  • Critical Factors : Excess thioglycolic acid in thiazole ring formation can reduce byproducts, while anhydrous AlCl₃ may enhance acetamide coupling efficiency .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound and resolving structural ambiguities?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the pyridinylmethyl group (δ 8.2–8.6 ppm for aromatic protons) and thiazole protons (δ 6.8–7.5 ppm). Urea NH signals (δ 9.5–10.5 ppm) confirm successful condensation .
  • IR Spectroscopy : Validate urea C=O stretches (~1640–1680 cm⁻¹) and acetamide C=O (~1690–1710 cm⁻¹) .
  • LC-MS/HPLC : Ensure molecular weight accuracy (e.g., [M+H]+ ion) and >95% purity. Use C18 columns with acetonitrile/water gradients for retention time consistency .
  • Elemental Analysis : Confirm C, H, N, S composition within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups in this compound for antimicrobial activity?

  • Methodological Answer :
  • Analog Synthesis : Modify the pyridinylmethyl group (e.g., replace with pyrimidine or morpholine) or vary the p-tolylurea substituent (e.g., electron-withdrawing groups like nitro or halogens). Use Knoevenagel condensations or Suzuki couplings for diversification .
  • Biological Testing : Screen analogs against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC assays). Include positive controls (e.g., ciprofloxacin) and assess time-kill kinetics .
  • Data Analysis : Correlate substituent electronic effects (Hammett σ values) with MIC data. For example, electron-deficient p-tolyl groups may enhance membrane penetration in P. aeruginosa .

Q. What strategies mitigate off-target effects in cellular assays for this acetamide derivative?

  • Methodological Answer :
  • Selectivity Profiling : Use kinase/enzyme panels (e.g., Eurofins KinaseProfiler™) to identify off-target inhibition. Prioritize analogs with >50-fold selectivity for the primary target (e.g., acetylcholinesterase) .
  • Molecular Docking : Perform AutoDock/Vina simulations to optimize binding to the target (e.g., bacterial dihydrofolate reductase) while minimizing interactions with human homologs. Focus on steric clashes in the urea-thiazole region .
  • Cytotoxicity Assays : Test compounds on HEK-293 or HepG2 cells (CC50 > 100 µM acceptable for preclinical candidates) .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Standardize Assays : Adopt CLSI guidelines for antimicrobial testing to minimize variability in inoculum size and growth media .
  • Purity Verification : Reanalyze conflicting batches via HPLC-ELSD to rule out impurities (e.g., unreacted thiourea intermediates) .
  • Meta-Analysis : Compare logP values (e.g., calculated via PubChem tools) and solubility profiles across studies. Low aqueous solubility (<50 µg/mL) may explain false negatives in wet-lab assays .

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